N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide

Description

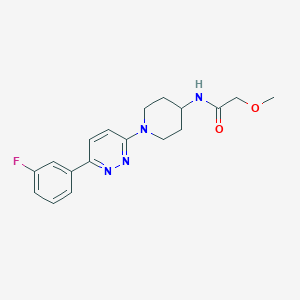

N-(1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide is a heterocyclic compound featuring a pyridazine core substituted with a 3-fluorophenyl group at the 6-position. The piperidine ring at the 3-position of pyridazine is further functionalized with a 2-methoxyacetamide group via a piperidin-4-yl linkage. The fluorine atom likely enhances metabolic stability and lipophilicity, while the methoxy group may influence electronic effects and solubility.

Properties

IUPAC Name |

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-25-12-18(24)20-15-7-9-23(10-8-15)17-6-5-16(21-22-17)13-3-2-4-14(19)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVIDNGBTLZSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This can be achieved by the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.

Attachment of the methoxyacetamide group: This step involves the reaction of the intermediate compound with methoxyacetyl chloride or similar reagents under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or piperidine rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Therapy

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can act as selective inhibitors of protein kinases, which are crucial in cell signaling pathways associated with cancer progression. The fluorophenyl group enhances lipophilicity and bioavailability, potentially improving therapeutic efficacy .

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound, revealing activity against various pathogens. Its structure allows for interactions that inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Neurological Disorders

The compound may also have applications in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential benefits in enhancing cognitive function by increasing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the piperidine or pyridazine rings significantly impact biological activity. For instance:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Piperidine with pyrrolo-pyrimidine | Selective inhibitor of protein kinase B |

| 6-(5-chloro-pyridin-4-yl)-3-fluoro-N-(oxan-4-ylmethyl)pyridin-2-amines | Multiple aromatic rings | Potential kinase modulator |

These findings suggest that the unique combination of piperidine and pyridazine structures in this compound could confer distinct pharmacological properties compared to its analogs .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

-

Inhibition of Protein Kinases :

Research indicates that compounds with similar structures have shown promise as selective inhibitors of various protein kinases critical in cancer and other diseases . -

Antimicrobial Studies :

A study evaluated the antimicrobial activities of related compounds, identifying several derivatives with significant activity against Candida albicans, showcasing the potential for developing new antifungal agents .

Mechanism of Action

The mechanism of action of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on key structural variations, synthesis strategies, and inferred pharmacological properties.

N-Isopropyl-2-(3-(4-(4-Methylpiperazin-1-yl)-6-(Pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide

- Structure: Contains a pyrimidine core (vs. pyridazine in the target compound) with a 4-methylpiperazine and pyridin-4-ylamino substituent. The acetamide group is linked via a phenoxy moiety to an isopropyl group.

- Key Differences: Pyrimidine vs. Isopropyl group may reduce steric hindrance compared to the target’s piperidin-4-yl-methoxyacetamide.

- Synthesis : Prepared via coupling reactions similar to those in (65% yield), suggesting comparable scalability .

2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(1,4-Diazepan-1-yl)Pyrimidin-2-yl)Phenoxy)-N-Isopropylacetamide

- Structure : Features a diazepane (7-membered ring) instead of piperidine, with an indazole substituent.

- Indazole substituent may confer improved kinase selectivity compared to the target’s fluorophenyl group.

- Pharmacological Data : Molecular weight (m/e 515) is higher than the target compound (estimated ~400–450), which could impact bioavailability .

(S)-2-(3-(3-Methoxyphenyl)-1-Methyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridin-6-yloxy)-N-(1-Phenylethyl)Acetamide

- Structure : Pyrazolo[3,4-b]pyridine core with trifluoromethyl and 3-methoxyphenyl groups.

- Key Differences :

N-(3-Methoxy-4-((3-Methyl-4-(2,2,2-Trifluoroethoxy)Pyridin-2-yl)Methoxy)Benzyl)-1-Methylpiperidin-4-Amine

- Structure : Pyridine core with trifluoroethoxy and methoxybenzyl groups.

- Key Differences :

- Trifluoroethoxy group enhances lipophilicity but may reduce solubility compared to the target’s fluorophenyl.

- 1-Methylpiperidin-4-amine lacks the acetamide functionality, limiting hydrogen-bonding interactions .

Biological Activity

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN4O2, with a molecular weight of 344.39 g/mol. The compound integrates a piperidine ring, a pyridazine ring, and a methoxyacetamide functional group, which may influence its pharmacological properties and interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may function as an inhibitor or modulator of certain signaling pathways:

- Receptor Interaction : The presence of the pyridazine and piperidine rings may allow for selective binding to neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzymatic Inhibition : Similar compounds have shown activity against enzymes involved in inflammatory responses and cancer progression, indicating potential therapeutic applications .

1. Anticancer Potential

Research has indicated that compounds with structural similarities to this compound may exhibit anticancer properties. For instance, studies on related piperidine derivatives have demonstrated inhibitory effects on tumor cell proliferation in vitro . The specific mechanisms may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis through downregulation of vascular endothelial growth factor (VEGF) .

2. Anti-inflammatory Effects

Compounds featuring similar functional groups have been explored for their anti-inflammatory capabilities. The modulation of inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed, suggesting that this compound could also possess anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Modulation of cytokines and COX inhibition | |

| Neuropharmacological | Potential receptor modulation |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of piperidine derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, leading to further investigations into its mechanism involving apoptosis induction via caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.